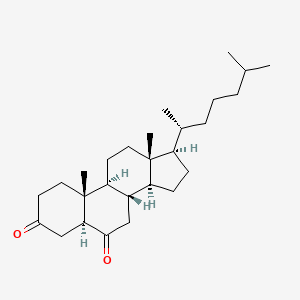

5alpha-Cholestane-3,6-dione

Description

Contextualization within Cholestane (B1235564) Steroid Chemistry and Nomenclature

5α-Cholestane-3,6-dione belongs to the extensive class of organic compounds known as cholestane steroids. hmdb.ca These are characterized by a steroid nucleus with a 27-carbon cholestane skeleton. hmdb.ca The "5α" designation in its name specifies the stereochemistry at the junction of the A and B rings of the steroid nucleus, indicating that the hydrogen atom at position 5 is on the opposite side of the ring system from the methyl group at position 10. The "-3,6-dione" suffix signifies the presence of two ketone functional groups at the third and sixth positions of the cholestane framework.

The systematic IUPAC name for this compound is (5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione. nih.gov It is also recognized by its CAS Registry Number 2243-09-6. nih.govsteraloids.com

Interactive Data Table: Chemical and Physical Properties of 5α-Cholestane-3,6-dione

| Property | Value | Source |

| Molecular Formula | C27H44O2 | nih.govsteraloids.com |

| Molecular Weight | 400.64 g/mol | steraloids.com |

| Melting Point | 170-171˚C | steraloids.com |

| Appearance | White fine crystalline powder or needles | chemicalbook.com |

| Solubility | Insoluble in water | chemicalbook.com |

Foundational Relevance in Steroid Metabolism Studies (non-human focus)

Research has identified 5α-Cholestane-3,6-dione as a metabolite in various non-human biological systems, particularly in marine organisms. For instance, it has been isolated from the red alga Jania rubens. researchgate.netnih.gov Another related compound, 16β-hydroxy-5α-cholestane-3,6-dione, also a metabolite from marine algae, has been synthesized from diosgenin. nih.gov The presence of 5α-cholestane-3,6-dione and its derivatives in marine algae like Acanthophora spicifera boergesen highlights its role in the metabolic pathways of these organisms. researchgate.net

Furthermore, studies on cholesterol metabolism have shown that related compounds are formed through various enzymatic and non-enzymatic processes. For example, cholesterol oxidase from Pseudomonas sp. can lead to the formation of cholest-4-ene-3,6-dione. ebi.ac.uk The study of such metabolic pathways is crucial for understanding the broader scope of steroid biochemistry in different species.

Overview of Contemporary Academic Research Trajectories for 5α-Cholestane-3,6-dione

Current research on 5α-Cholestane-3,6-dione and its derivatives is exploring several promising avenues. One significant area of investigation is its potential as a bioactive compound. A derivative, 16β-hydroxy-5α-cholestane-3,6-dione, isolated from the red alga Jania rubens, has demonstrated cytotoxic activity against KB tumor cells. researchgate.netnih.gov This has spurred further research into the anticancer properties of extracts from this alga, with studies showing inhibitory effects on colon cancer cell lines. mdpi.com

In silico studies are also a prominent feature of contemporary research. For example, 5α-cholestane-3,6-dione has been investigated for its binding potential to viral enzymes, such as those from SARS-CoV-2, suggesting a possible role in the development of antiviral therapeutics. mdpi.com

The synthesis of related cholestane derivatives is another active research area. researchgate.net For instance, the synthesis of 3β,6β-diacetoxy-5α-cholestan-5-ol and the study of its interaction with human serum albumin provide insights into the molecular interactions of cholestane steroids. mdpi.com Additionally, the synthesis of compounds like 3β-hydroxy-5α-cholestan-15-one is being explored for their potential to inhibit sterol synthesis. ebi.ac.uk

Interactive Data Table: Recent Research on 5α-Cholestane-3,6-dione and Related Compounds

| Research Focus | Organism/System Studied | Key Finding | Reference |

| Cytotoxic Activity | Jania rubens (red alga), KB tumor cells | 16β-hydroxy-5α-cholestane-3,6-dione showed cytotoxic effects. | researchgate.netnih.gov |

| Antiviral Potential (in silico) | SARS-CoV-2 enzymes | 5α-cholestane-3,6-dione demonstrated binding potential to viral enzymes. | mdpi.com |

| Anticancer Properties | Colon cancer cell lines (HCT-116 and HT-29) | Extracts from Jania rubens containing related compounds inhibited cancer cell proliferation. | mdpi.com |

| Synthesis and Molecular Interaction | Human Serum Albumin | A synthesized cholestane derivative showed significant binding affinity to HSA. | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

2243-09-6 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24-,26-,27-/m1/s1 |

InChI Key |

LNGLEOIUQBVRRY-PWNVBJGISA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

Synonyms |

5alpha-cholestane-3,6-dione 5beta-cholestane-3,6-dione cholestane-3,6-dione cholestane-3,6-dione, (5alpha)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization

Total and Semi-Synthetic Strategies for 5α-Cholestane-3,6-dione

The synthesis of 5α-Cholestane-3,6-dione can be achieved through various routes, starting from readily available steroidal precursors. These strategies range from conventional, multi-step sequences to more streamlined, modern protocols.

Conventional Multistep Synthesis from Cholesterol and Other Steroidal Precursors

The most common approaches for synthesizing 5α-Cholestane-3,6-dione involve the semi-synthesis from cholesterol or related sterols. A typical pathway involves the oxidation of cholesterol to introduce the required ketone functionalities. For instance, cholesterol can be converted to cholest-4-en-3,6-dione, a key intermediate. researchgate.net This transformation often utilizes oxidizing agents like pyridinium (B92312) chlorochromate (PCC). researchgate.net Subsequent stereoselective reduction of the double bond at the C4-C5 position is then required to establish the 5α-configuration, followed by any necessary functional group manipulations to yield the final 3,6-dione.

Another conventional method involves the oxidation of 5α-cholestane-3β,6β-diol. ontosight.ai The synthesis of this diol can itself be accomplished in several steps from cholesterol, for example, via oxidation to cholest-4-en-3,6-dione, which is then reduced using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of nickel chloride (NiCl₂) to produce the desired cholest-3β,6β-diol. researchgate.net The final oxidation of the diol to the dione (B5365651) completes the synthesis. These multi-step syntheses, while effective, often require careful control of reaction conditions and purification at each stage.

Natural product synthesis in marine organisms, such as sponges, also provides insight into these pathways, as 3,6-diketones are found to co-occur with other oxidized sterols. mdpi.com

Expedited Synthesis Protocols, including Microwave-Assisted Approaches

To accelerate the synthesis of steroidal compounds, modern techniques such as microwave-assisted organic synthesis (MAOS) have been employed. Microwave irradiation can significantly reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. insaindia.res.in This technology is particularly useful for synthesizing complex heterocyclic derivatives of steroids. insaindia.res.in

In the context of cholestane (B1235564) derivatives, microwave-assisted methods have been successfully used for the regioselective synthesis of fused compounds. researchgate.net For example, the reaction of α,β-unsaturated steroidal carbonyl substrates with reagents like malononitrile (B47326) can be difficult to control under traditional heating, often leading to complex mixtures. researchgate.net By using microwave irradiation, chemists can carefully control the reaction conditions to favor the formation of specific products, such as pyran-fused cholestanes, in high yields (65-83%). researchgate.net This approach represents an expedited and efficient strategy for generating libraries of steroidal analogs for research purposes. insaindia.res.inresearchgate.net

Regioselective and Stereoselective Functionalization Techniques

Achieving specific regioselectivity and stereoselectivity is paramount in steroid chemistry due to the complex, three-dimensional structure of the cholestane skeleton. Various advanced techniques have been developed to functionalize specific positions with high precision.

For instance, regio- and stereospecific synthesis of cholesterol derivatives has been achieved through methods like the lithium–ammonia reduction of 4-cholesten-3-one (B1668897) to introduce functional groups at the C-4α position of 5α-cholestan-3β-ol. researchgate.net Furthermore, specific functionalizations at C-6 and C-7 can be accomplished using 6-keto-5α-cholestan-3β-ol as a starting material. researchgate.net

Catalytic systems that mimic enzymes like cytochrome P-450 have also been developed for the regioselective oxyfunctionalization of unactivated C-H bonds in steroids. nih.gov An osmium-porphyrin complex, for example, can catalyze the reaction of 5α-cholestane with tert-butyl hydroperoxide to introduce oxygen functionalities at specific, otherwise unreactive, carbon atoms. nih.gov Stereoselective reactions, such as titanium-mediated reductive amination, have been used to synthesize specific isomers of amino-cholestane derivatives from diketone precursors with high yields (up to 98%). nih.gov

Design and Synthesis of 5α-Cholestane-3,6-dione Analogs and Derivatives

The 5α-cholestane-3,6-dione scaffold serves as a template for the design and synthesis of a wide array of analogs and derivatives. These modifications are crucial for probing structure-activity relationships and developing compounds for various research applications.

Systematic Structural Modifications for Research Purposes (e.g., C-16 hydroxylation)

A key area of research involves the systematic modification of the cholestane skeleton to study how these changes affect the molecule's properties. A notable example is the synthesis of 16β-hydroxy-5α-cholestane-3,6-dione, an oxysterol identified in the red alga Jania rubens. researchgate.netnih.gov This compound has demonstrated cytotoxic activity, making its synthesis a subject of interest. researchgate.netnih.gov

A short, six-step synthesis of this C-16 hydroxylated derivative has been achieved starting from diosgenin, a readily available steroidal sapogenin. nih.gov The synthesis involves several key steps, including the selective deoxygenation of a primary alcohol and oxidation with pyridinium chlorochromate (PCC) to introduce the 3,6-dione functionality. nih.gov This synthetic route provides an efficient means to access this specific, biologically active analog for further study.

| Derivative | Starting Material | Key Synthesis Steps | Significance | Reference |

| 16β-hydroxy-5α-cholestane-3,6-dione | Diosgenin | 1. Selective deoxygenation of a triol intermediate. 2. Oxidation with PCC. 3. Catalytic hydrogenation and deprotection. | Natural cytotoxic oxysterol from marine algae. | nih.gov |

Introduction of Diverse Chemical Moieties and Heterocyclic Systems

To expand the chemical diversity of cholestane-based molecules, various chemical groups and heterocyclic ring systems have been introduced onto the steroidal framework. These modifications can dramatically alter the molecule's physical, chemical, and biological properties.

Research has focused on using 5α-cholestan-3-one and 5α-cholestane-6-one as starting points for creating novel heterocyclic derivatives. nih.govresearchgate.netnih.gov For example, 5α-cholestan-6-one can be reacted with semicarbazide (B1199961) and then treated with thionyl chloride to form fused thiadiazole rings on the B-ring of the steroid. nih.gov Similarly, the reactivity of 5α-cholestan-3-one has been explored to produce a variety of heterocyclic systems, including aminothieno[2,3:2,3]cholestane derivatives. nih.govresearchgate.net

Furthermore, the synthesis of aza-steroids, where a carbon atom in the steroid ring is replaced by a nitrogen atom, represents another important class of derivatives. The synthesis of 7β-substituted-4-aza-5α-cholestan-3-ones has been reported, creating analogs with a modified A-ring. google.com These synthetic efforts highlight the versatility of the cholestane skeleton as a scaffold for generating novel and complex molecules for scientific investigation.

| Starting Steroid | Reagents/Conditions | Resulting Heterocyclic System | Reference |

| 5α-cholestan-6-one | 1. Semicarbazide, aq. NaOAc, EtOH, reflux. 2. Thionyl chloride, DCM. | Fused Thiadiazole | nih.gov |

| 5α-cholestan-3-one | Malononitrile, sulfur, ethanolic triethylamine | Aminothieno[2,3:2,3]cholestane | researchgate.net |

| Cholesteryl acetate | 1. Cr(CO)₆, t-BuOOH. 2. EtMgCl. 3. Oppenauer oxidation. 4. Isomerization. 5. Ring opening. 6. MeNH₂. 7. Catalytic hydrogenation. | 4-Aza-cholestane | google.com |

Preparation of Sulfated and Other Biologically Relevant Derivatives

The modification of the 5alpha-Cholestane-3,6-dione core through the introduction of sulfate (B86663) groups or other functionalities is a key strategy to enhance its biological activity and solubility, thereby facilitating its study in biological systems. While direct sulfation of the diketone is challenging, the preparation of sulfated derivatives typically proceeds through the reduction of the ketone functionalities to hydroxyl groups, which are then amenable to sulfation. Beyond sulfation, other derivatization strategies have been explored to generate a range of biologically relevant analogs.

Preparation of Sulfated Derivatives

The synthesis of sulfated derivatives of this compound is not a direct process. It necessitates the initial reduction of the ketone groups at positions C-3 and C-6 to the corresponding hydroxyl groups, forming 5alpha-cholestane-3,6-diol. The stereochemistry of the resulting hydroxyl groups is critical and can be controlled by the choice of reducing agent.

Once the diol is obtained, sulfation can be achieved using various reagents. A common method for the sulfation of steroidal alcohols is the use of a sulfur trioxide-amine complex, such as sulfur trioxide-pyridine or sulfur trioxide-trimethylamine, in an aprotic solvent like pyridine (B92270) or dimethylformamide. This method allows for the controlled introduction of sulfate groups onto the hydroxyl functions. The reaction of the diol with the sulfating agent yields the corresponding mono- or di-sulfated cholestane derivatives. The separation and purification of the resulting sulfated steroids are typically performed using chromatographic techniques.

Another established method for the synthesis of steroid sulfates involves a dicyclohexylcarbodiimide (B1669883) (DCC)-mediated sulfation. nih.gov This procedure offers an alternative route to the preparation of these polar derivatives.

Preparation of Other Biologically Relevant Derivatives

Beyond sulfation, the chemical scaffold of this compound has been modified to produce a variety of derivatives with potential biological activities. These modifications often target the ketone groups or other positions on the steroid nucleus.

Hydroxylated Derivatives:

The introduction of additional hydroxyl groups can significantly impact the biological profile of the parent compound. For instance, 16beta-hydroxy-5alpha-cholestane-3,6-dione, a cytotoxic oxysterol, was isolated from the red alga Jania rubens. nih.gov Its synthesis has also been achieved, providing a route to this and potentially other hydroxylated analogs for further biological evaluation. nih.gov

Heterocyclic Derivatives:

The fusion of heterocyclic rings to the steroid nucleus is a well-established strategy for generating novel bioactive molecules. Starting from the related 5alpha-cholestan-3-one (B1202042), a variety of heterocyclic derivatives have been synthesized. These include thieno[2',3':2,3]cholestane and thiazolyl derivatives, which have been investigated for their antimicrobial and anti-inflammatory activities. researchgate.net These synthetic approaches could potentially be adapted to this compound to generate novel heterocyclic derivatives with unique biological properties.

Water-Soluble Derivatives:

To enhance the solubility and bioavailability of cholestane derivatives for biological testing, water-soluble analogs have been prepared. For example, dendritic tricarboxylato amphiphiles have been synthesized from epimeric 5alpha-cholestan-3-amines. nih.gov While these specific derivatives start from the 3-amino cholestane, the underlying principle of attaching polar, charged moieties could be applied to the this compound framework to improve its aqueous solubility.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 5alpha-cholestane-3,6-dione, offering a comprehensive view of the proton and carbon environments within the molecule.

Comprehensive 1D NMR (¹H, ¹³C) Analysis for Chemical Shift and Coupling Information

One-dimensional (1D) NMR provides fundamental information about the chemical environment of each proton and carbon atom. In the ¹H NMR spectrum of this compound, the signals corresponding to the various protons are dispersed according to their shielding, with specific chemical shifts and coupling constants that reveal their spatial relationships with neighboring protons. researchgate.net Similarly, the ¹³C NMR spectrum displays distinct signals for each of the 27 carbon atoms, with the chemical shifts of the carbonyl carbons (C-3 and C-6) appearing significantly downfield, characteristic of their electron-withdrawing nature. nih.govchemicalbook.com A study on 3-oxosteroids provided detailed ¹³C NMR data which helps in distinguishing between 5α and 5β isomers. researchgate.net

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 208.76 |

| C-5 | 59.69 |

| C-6 | 210.92 |

| C-18 | 11.98 |

| C-19 | 22.45 |

| C-21 | 21.28 |

Note: Data derived from related structures and spectroscopic databases. mdpi.com

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete structural puzzle of this compound. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the tracing of proton connectivity through the steroid's carbon skeleton. researchgate.netscispace.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon atom, providing an unambiguous assignment of both ¹H and ¹³C signals. Further connectivity information is gleaned from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range couplings between protons and carbons separated by two or three bonds. This is particularly useful for identifying the positions of the carbonyl groups and the quaternary carbons. mdpi.com

Finally, the stereochemistry of this compound is confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique identifies protons that are close in space, even if they are not directly bonded, providing critical information about the relative orientation of substituents and the fusion of the steroid rings.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. imrpress.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound, with a molecular formula of C₂₇H₄₄O₂, the calculated exact mass is 400.33413 Da. nih.gov HRMS analysis confirms this exact mass, thereby verifying the elemental composition of the molecule and ruling out other potential formulas. researchgate.net

Analysis of Fragmentation Patterns for Structural Confirmation and Isomer Differentiation

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Putative Fragment |

|---|---|---|

| 400 | 99.99% | [M]⁺ |

| 384 | 37.70% | [M-O]⁺ or [M-CH₄]⁺ |

| 245 | 37.70% | Fission of D-ring |

| 244 | 65.20% | Fission of D-ring |

| 124 | 47.80% | Side-chain cleavage |

Note: Data obtained from GC-MS analysis. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further confirmation of the functional groups present in this compound. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl groups. The IR spectrum of this compound exhibits strong absorption bands in the region of 1700-1720 cm⁻¹, which are characteristic of the C=O stretching vibrations of the two ketone functionalities. mdpi.comspectrabase.com

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule. Saturated ketones like this compound typically show a weak absorption band in the UV region corresponding to the n→π* transition of the carbonyl groups. mdpi.comresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the most prominent features in its IR spectrum are the stretching vibrations of the two carbonyl (C=O) groups.

Detailed analysis of the infrared spectrum of this compound reveals two distinct absorption bands in the carbonyl region. One band appears at approximately 1727 cm⁻¹, and the other is observed at around 1710 cm⁻¹. cdnsciencepub.com The presence of two separate peaks for the carbonyl groups suggests that they exist in slightly different chemical environments within the molecule. The six-membered A and B rings of the cholestane (B1235564) skeleton are in a stable chair conformation, and the positions of the keto groups at C-3 and C-6 lead to these distinct vibrational frequencies. For comparison, the parent compound, cholestan-3-one, which contains only one carbonyl group, exhibits a single C=O stretching band at 1710 cm⁻¹. cdnsciencepub.com

The FT-IR spectrum also displays characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the steroidal backbone. These typically appear in the regions of 2850-3000 cm⁻¹ for stretching vibrations and around 1350-1470 cm⁻¹ for bending vibrations.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1727 | cdnsciencepub.com |

| Carbonyl (C=O) | Stretching | 1710 | cdnsciencepub.com |

| C-H | Stretching | 2850-3000 | |

| C-H | Bending | 1350-1470 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Saturated ketones, such as this compound, typically exhibit weak absorption bands in the UV region corresponding to the n → π* (n-to-pi-star) transition of the carbonyl groups. This transition involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital.

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is generally not a primary characterization technique for simple saturated ketones like this compound. These types of molecules are typically non-fluorescent or weakly fluorescent, as the excited state energy is often dissipated through non-radiative pathways. However, fluorescence techniques can be employed in studies involving the interaction of such steroids with other fluorescent molecules, such as proteins, where changes in the fluorescence of the protein can indicate binding events. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Spectroscopic Technique | Transition Type | Expected Wavelength Range (nm) | Notes |

| UV-Vis Absorption | n → π* | 270-300 | Weak absorption characteristic of saturated ketones. |

| Fluorescence Emission | - | Not typically observed | Compound is expected to be non-fluorescent. |

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal structure of this compound has been determined and reveals that the compound crystallizes in the monoclinic space group P2₁. Current time information in Bangalore, IN. The analysis provides detailed insights into the stereochemistry and conformation of the steroidal skeleton. The A, B, and C rings all adopt a chair conformation, which is the most stable arrangement for these six-membered rings. The fusion between the rings is trans, as is characteristic for the 5-alpha series of steroids.

The crystallographic data allows for the precise measurement of all atomic coordinates, from which a detailed molecular model can be constructed. This model confirms the equatorial orientation of the methyl groups at C-10 and C-13, and the all-trans fusion of the B/C and C/D rings.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | Current time information in Bangalore, IN. |

| Space Group | P2₁ | Current time information in Bangalore, IN. |

| a (Å) | 19.695(3) | Current time information in Bangalore, IN. |

| b (Å) | 7.593(3) | Current time information in Bangalore, IN. |

| c (Å) | 8.176(6) | Current time information in Bangalore, IN. |

| β (°) | 92.78(3) | Current time information in Bangalore, IN. |

| Volume (nm³) | 1.221(1) | Current time information in Bangalore, IN. |

| Z | 2 | Current time information in Bangalore, IN. |

Structure Activity Relationship Sar Investigations of 5α Cholestane 3,6 Dione and Its Analogs

Correlation between Stereochemistry and Biochemical Effects

This fundamental structural difference profoundly affects how these isomers interact with biological molecules. For instance, the stereochemistry at C-5 is a key factor in the recognition by antibody receptors, which can bind 5α- and 5β-substituted steroids in different orientations. pnas.org The interaction of steroids with chiral lipid membranes is also sensitive to this stereoisomerism. Studies have shown that membranes containing cholesterol can discriminate between different steroid stereoisomers, and this selectivity can be reversed when using diastereomers like 5α-cholestan-3β-ol and 5β-cholestan-3α-ol. nih.govnih.gov This discrimination highlights that the specific three-dimensional structure is crucial for membrane interactions, which can influence a compound's bioactivity. nih.govnih.gov

The synthesis of both 5α-cholestane-3,6-dione and its 5β isomer allows for comparative studies. researchgate.netresearchgate.net Spectroscopic methods, particularly 13C NMR, can be used to definitively determine the configuration at C-5, with characteristic shielding data for carbons C-7, C-9, and C-19 distinguishing between the two isomers. researchgate.net

Table 1: Comparison of 5α and 5β Cholestane (B1235564) Isomers

| Feature | 5α-Cholestane | 5β-Cholestane | Reference |

|---|---|---|---|

| A/B Ring Fusion | Trans | Cis | researchgate.net |

| Overall Shape | Planar | Bent/Kinked | mdpi.com |

| Backbone Conformation | trans-anti-trans-antitrans | cis-syn-trans-antitrans | researchgate.net |

The orientation of a steroid within a receptor's binding pocket is critical for its activity. For example, studies with antibody receptors have shown that 5α-substituted steroids are bound in a syn orientation, while the binding mode for 5β-steroids can vary. pnas.org The deeper penetration of steroids into a binding cavity can obviate the need for different binding modes to accommodate configurational changes. pnas.org The three-dimensional shape and conformational flexibility are thus key factors in molecular recognition events, influencing how a ligand fits within the complementary shape of a protein's binding site. researchgate.net Computational methods like Density Functional Theory (DFT) can be employed to optimize and analyze the molecular structure and conformation of cholestane derivatives, providing insights that correlate with experimental data. mdpi.com

Influence of 5α/5β Stereoisomerism on Interactions

Impact of Functional Group Modifications on Ligand-Target Interactions

The nature and position of functional groups on the cholestane scaffold are critical for determining the specificity and potency of its biological activity. The carbonyl groups at C-3 and C-6 in 5α-cholestane-3,6-dione are key features that mediate its interactions.

The presence of ketone groups can significantly alter the biological activity of a steroid molecule. mdpi.com The carbonyl group is a reactive functional group that introduces polarity and can participate in various chemical reactions. mdpi.com Specifically, a ketone at the C-3 position is often a prerequisite for recognition and catalysis by certain enzymes. For instance, 3-ketosteroid Δ1-dehydrogenase requires a 3-keto group on ring A to perform its catalytic function of desaturation, showing little to no activity with corresponding 3-hydroxy steroids. nih.gov Similarly, other ketosteroid dehydrogenases recognize substrates that possess a carbonyl group at the C-3 position. asm.org

The two ketone groups in 5α-cholestane-3,6-dione, at positions C-3 and C-6, offer specific points for interaction within an enzyme's active site. core.ac.uk The reactivity of these ketones allows for further chemical modifications, such as the synthesis of steroidal oxathiolanes, which can be used to probe the steric and electronic requirements of biological targets. core.ac.uk The relative positioning of these two keto groups defines a specific electronic and steric profile that will be selectively recognized by target proteins, influencing the compound's metabolic fate and biological action.

Modifying the 5α-cholestane-3,6-dione skeleton by adding or altering substituents provides a powerful tool for probing SAR at various receptors. Non-clinical studies on such analogs reveal which molecular features are essential for binding and activity.

For example, the introduction of a hydroxyl group at the 16β-position of 5α-cholestane-3,6-dione results in a compound with cytotoxic activity, indicating that substitution on the D-ring can confer potent biological properties. researchgate.net SAR studies on other cholestane analogs have shown that the presence and nature of oxygen-containing functional groups are crucial. In a series of 3,16,20-polyoxygenated cholestanes, a (20S)-hydroxycholest-4-ene-3,16-dione derivative showed strong cytotoxic activity, whereas a (20S)-hydroxy-cholestane-3,6-dione analog was inactive, highlighting the importance of both the position of functional groups and the presence of unsaturation in the A-ring. mdpi.com

The interaction of steroidal compounds with nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) is also highly dependent on structure. mdpi.com These receptors are known to bind a wide variety of steroids, and their activation is sensitive to the ligand's specific structure. For example, the metabolites of androstane, 5α-androst-16-en-3α-ol and 5α-androstan-3α-ol, bind to CAR with IC50 values of about 0.4 µM. mdpi.com Similarly, structure-activity relationships for steroid modulation of neurotransmitter receptors like GABAA and glycine (B1666218) receptors show clear differences. Anesthetic steroids such as 5α-pregnan-3α-ol-20-one enhance currents at both GABAA and glycine receptors, while its 5β-isomer enhances GABAA receptor currents but inhibits glycine receptors, demonstrating that subtle stereochemical changes can lead to distinct pharmacological profiles. nih.gov

Table 2: Receptor Binding/Activity Data for Selected Steroid Analogs (Non-clinical)

| Compound | Target/Assay | Activity/Affinity | Reference |

|---|---|---|---|

| 16β-hydroxy-5α-cholestane-3,6-dione | KB tumor cell cytotoxicity | ID50 = 0.5 µg/mL | researchgate.net |

| 5α-androstan-3α-ol | Constitutive Androstane Receptor (CAR) | IC50 ≈ 0.4 µM | mdpi.com |

| 5β-pregnane-3,20-dione | Pregnane X Receptor (PXR) | Potent ligand | mdpi.com |

| Alphaxalone (5α-pregnan-3α-ol-11,20-dione) | GABAA Receptor | EC50 = 2.2 µM | nih.gov |

| Alphaxalone (5α-pregnan-3α-ol-11,20-dione) | Glycine Receptor | EC50 = 27.8 µM | nih.gov |

Effects of Keto Groups at C-3 and C-6 on Enzyme Specificity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govarxiv.org This approach is founded on the principle that variations in the molecular structures of compounds are responsible for the variations in their activities. nih.gov By developing predictive models, QSAR can guide the design of new, more potent analogs and help to prioritize compounds for synthesis and testing.

The development of a QSAR model for 5α-cholestane-3,6-dione analogs would involve several key steps. First, a dataset of compounds with measured biological activities (e.g., receptor binding affinity, enzyme inhibition) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties, and can be categorized as:

Quantum Chemical: Descriptors such as charge, molecular orbital energies (HOMO/LUMO), and dipole moment. nih.gov

Constitutional: Basic information like molecular weight and atom counts.

Topological: Descriptors that describe the connectivity of atoms.

Geometrical: Information about the 3D shape of the molecule. nih.gov

Electrostatic: Properties related to charge distribution.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that links a subset of these descriptors to the biological activity. arxiv.org A robust QSAR model must be validated to ensure its stability and predictive power, often through internal cross-validation and external validation with a test set of compounds not used in model development. arxiv.org

While specific QSAR studies focused exclusively on 5α-cholestane-3,6-dione are not widely reported, the principles have been successfully applied to diverse series of steroidal and non-steroidal compounds, including anti-cancer drugs. nih.gov Such studies have shown that quantum chemical descriptors, particularly those related to charge, are often critical in modeling the activity of bioactive compounds. nih.gov For a series of 5α-cholestane-3,6-dione analogs, QSAR could potentially identify the key electronic and steric features that govern their activity, providing a valuable predictive tool for future drug discovery efforts.

Mechanistic Studies of Biochemical and Cellular Interactions Non Human/non Clinical

Elucidation of Enzyme-Substrate Specificity and Reaction Kinetics

Detailed enzymatic and kinetic studies specifically on 5α-Cholestane-3,6-dione are not extensively available in the current body of scientific literature. However, insights can be drawn from research on its metabolic precursors, which helps to frame the potential metabolic pathways and enzymatic transformations this dione (B5365651) might undergo.

While direct metabolic pathways for 5α-Cholestane-3,6-dione are not fully characterized, studies on its precursor, 5α-cholestan-3-one, in rat liver models provide valuable clues. The metabolism of 5α-cholestan-3-one is primarily carried out by hydroxysteroid dehydrogenases (HSDs) located in the microsomal fraction. ebi.ac.uk

Two key enzymes identified in the metabolism of 5α-cholestan-3-one are:

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme catalyzes the conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol. It specifically requires NADPH as a hydrogen donor and is distinct from C19-series 3β-HSDs as it is inactive with NADH. ebi.ac.uk

3α-hydroxysteroid dehydrogenase (3α-HSD): Microsomal preparations also convert 5α-cholestan-3-one into its 3α-epimer, 5α-cholestan-3α-ol, indicating the activity of a 3α-HSD. This enzyme is more versatile, functioning with either NADH or NADPH as a cofactor. ebi.ac.uk

In rat liver microsomes, the formation of 5α-cholestan-3β-ol is approximately ten times greater than that of 5α-cholestan-3α-ol. ebi.ac.uk These findings suggest that the keto groups of 5α-Cholestane-3,6-dione, particularly at the C-3 position, are potential targets for similar NADPH- and NADH-dependent reductases. Further research is needed to confirm if these or other HSDs, such as those that might act on the C-6 keto group, are involved in its biotransformation.

Specific kinetic parameters such as the Michaelis constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and inhibition constant (Kᵢ) for enzymes metabolizing 5α-Cholestane-3,6-dione have not been documented in the reviewed scientific literature. The determination of these parameters requires purified enzyme preparations and substrate-specific assays, which have been performed for related steroid-metabolizing enzymes but not for this specific dione. For instance, studies on hepatic mitochondrial cytochrome P-450 have determined Kₘ and Vₘₐₓ values for the metabolism of other cholestane (B1235564) derivatives like 5β-cholestane-3α,7α,12α-triol, highlighting the methodologies that could be applied to 5α-Cholestane-3,6-dione in future research. nih.gov

Characterization of Enzymes Involved in 5α-Cholestane-3,6-dione Metabolism

Molecular Basis of Ligand Binding to Steroid-Modulating Proteins

The interaction of steroids with transport proteins is fundamental to their distribution and bioavailability. While direct binding studies on 5α-Cholestane-3,6-dione are limited, research on structurally similar cholestane derivatives provides a strong model for its potential interactions with proteins like serum albumin.

A study on 3β,6β-diacetoxy-5α-cholestan-5-ol, a cholestane derivative with a similar core structure, offers significant insights into how such molecules bind to Human Serum Albumin (HSA). mdpi.com This interaction was investigated using fluorescence spectroscopy and molecular docking, revealing a strong and spontaneous binding process. mdpi.com

The binding was characterized by a static quenching mechanism, indicating the formation of a stable ground-state complex between the steroid and HSA. mdpi.com Experimental analysis yielded a high binding constant (Kₐ) of 3.18 × 10⁴ M⁻¹, signifying a strong binding affinity. mdpi.com The stoichiometry of this interaction was found to be approximately 1:1, suggesting a single high-affinity binding site on the HSA molecule under the experimental conditions. mdpi.com The thermodynamic parameters further support a spontaneous interaction. mdpi.com

Table 1: Binding and Thermodynamic Parameters for the Interaction of 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin (HSA) at 298 K

Data sourced from a study on the analogue 3β,6β-diacetoxy-5α-cholestan-5-ol. mdpi.com

These findings suggest that 5α-Cholestane-3,6-dione would likely also bind to serum albumin, a critical factor for its transport and disposition in a biological system.

The mechanism of how a ligand binds to a protein can be competitive (displacing another molecule at the same site) or allosteric (binding to a different site and inducing a conformational change).

In the case of the analogue 3β,6β-diacetoxy-5α-cholestan-5-ol, molecular docking studies predicted high binding energies at three different established drug-binding sites on HSA (Sites I, II, and III), with binding energies of -8.2, -8.5, and -8.6 kcal/mol, respectively. mdpi.com The ability to interact with multiple sites suggests a complex binding landscape that could involve competition with other ligands that bind to these canonical sites. mdpi.com

Furthermore, studies on other oxysterols, such as cholestane-3β,5α,6β-triol, have demonstrated the ability to displace other ligands from their binding sites on receptors. jneurosci.orgjneurosci.org For example, this triol was found to displace the ligand [³H]MK-801 from NMDA receptors in a concentration-dependent manner, indicating competitive inhibition at that particular receptor. jneurosci.org This highlights a common mechanism for steroidal molecules to exert their effects through direct competition at ligand-binding domains. These examples of competitive and multi-site binding in related cholestane derivatives provide a framework for hypothesizing that 5α-Cholestane-3,6-dione likely interacts with proteins through similar competitive or complex binding mechanisms.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 5alpha-Cholestane-3,6-dione, these calculations can elucidate its three-dimensional structure, vibrational modes, and the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for predicting vibrational frequencies, which correspond to the stretching and bending of chemical bonds.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, would predict the bond lengths, bond angles, and dihedral angles of its most stable conformation. The A/B ring junction in the 5-alpha configuration results in a relatively flat, rigid structure. The calculated vibrational frequencies can be compared with experimental infrared (IR) spectroscopy data to confirm the structure and identify characteristic vibrational modes, particularly the carbonyl (C=O) stretches of the two ketone groups at positions 3 and 6.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and based on typical values for similar steroidal ketones, as specific DFT data for this compound is not readily available in the public domain.)

| Parameter | Predicted Value |

|---|---|

| C3=O Bond Length | ~1.22 Å |

| C6=O Bond Length | ~1.22 Å |

| C-C Bond Lengths (average) | ~1.54 Å |

| C-H Bond Lengths (average) | ~1.10 Å |

| C3 Carbonyl Stretch | ~1715 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are crucial for predicting how a molecule will react with other species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

In this compound, the HOMO is expected to be localized on the oxygen atoms of the ketone groups, which have lone pairs of electrons. The LUMO is likely to be centered on the carbon atoms of the carbonyl groups, which are electron-deficient. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. This analysis can help predict its susceptibility to nucleophilic attack at the carbonyl carbons.

Table 2: Predicted FMO Properties for this compound (Note: The following data is illustrative and based on general principles for steroidal ketones.)

| Orbital | Predicted Energy (eV) | Localization |

|---|---|---|

| HOMO | ~ -6.5 eV | Oxygen atoms of C3 and C6 ketones |

| LUMO | ~ -1.2 eV | Carbon atoms of C3 and C6 ketones |

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Molecular Dynamics (MD) Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of how this compound might interact with biological macromolecules, such as proteins. These simulations model the movements of atoms over time, offering insights into binding processes and conformational changes.

MD simulations can be used to study how this compound binds to a protein target. By placing the compound in the active site of a protein in a simulated environment, researchers can observe the formation of intermolecular interactions, such as hydrogen bonds and van der Waals forces. This can help identify key amino acid residues involved in binding and determine the stability of the ligand-protein complex. The simulation also explores the conformational landscape of both the ligand and the protein upon binding, revealing any induced-fit mechanisms.

The biological environment is aqueous, and the presence of water molecules can significantly influence the behavior of this compound. MD simulations can explicitly include solvent molecules to provide a more realistic model of the compound's dynamic properties. These simulations can reveal how water molecules interact with the polar ketone groups and the nonpolar steroid backbone, affecting its solubility and conformational flexibility. The dynamic properties, such as rotational and translational diffusion, can also be calculated to understand its behavior in solution.

Simulating Ligand-Protein Interactions and Conformational Landscapes

In Silico Prediction of SAR and Potential Biological Activities

In silico methods use computational models to predict the biological activities and structure-activity relationships (SAR) of chemical compounds. For this compound, these approaches can screen for potential protein targets and predict its likelihood of exhibiting certain biological effects.

By comparing the structure of this compound to databases of compounds with known activities, computational models can identify potential biological targets. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activities, can be used to predict the potency of this compound and its analogs. These predictions can guide experimental studies by prioritizing compounds for synthesis and biological testing. For instance, the presence and position of the ketone groups are critical features that would be analyzed in any SAR study of this compound and its derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| B3LYP |

Molecular Docking for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interactions between a ligand, such as a small molecule, and a target protein.

Although no specific molecular docking studies for this compound are prominently published, research on analogous compounds provides a clear blueprint for how such an analysis would be conducted. A pertinent example is the molecular docking study of 3β,6β-diacetoxy-5α-cholestan-5-ol , a structurally similar cholestane (B1235564) derivative, with Human Serum Albumin (HSA). mdpi.com HSA is a key transport protein in the blood, and understanding a compound's binding affinity to it is crucial for predicting its distribution and bioavailability.

In the study of 3β,6β-diacetoxy-5α-cholestan-5-ol, molecular docking was used to predict its binding to the three main binding sites of HSA (Site I, II, and III). mdpi.com The results indicated that the compound could bind favorably to all three sites, with the highest binding energy observed at Site III. mdpi.com

Table 1: Molecular Docking Results for 3β,6β-diacetoxy-5α-cholestan-5-ol with Human Serum Albumin (HSA) Binding Sites

| Binding Site | Binding Energy (kcal/mol) | Interacting Amino Acid Residues (Examples) | Type of Interaction |

|---|---|---|---|

| Site I | -8.2 | LYS199, ASP451, TRP214, ARG222 | Hydrogen Bonding, Van der Waals |

| Site II | -8.5 | ARG410, TYR411, LYS525 | Hydrogen Bonding, Pi-Alkyl |

This data is for the related compound 3β,6β-diacetoxy-5α-cholestan-5-ol and is presented to illustrate the methodology. mdpi.com

The analysis for 3β,6β-diacetoxy-5α-cholestan-5-ol revealed specific interactions, such as hydrogen bonds between the oxygen atoms of the ligand and amino acid residues like LYS199 in the protein. mdpi.com Additionally, numerous van der Waals, hydrophobic, and alkyl/pi-alkyl interactions with residues such as TRP214, LEU453, and TYR138 contribute to the stability of the complex. mdpi.com

A similar computational approach for this compound would involve docking it into the binding sites of known biological targets. Given its reported cytotoxic activities, potential protein targets could include enzymes or receptors implicated in cancer progression, such as specific kinases or apoptosis-related proteins. nih.govresearchgate.net The docking results would predict the binding energy and key interacting residues, offering insights into its mechanism of action and providing a basis for designing more potent derivatives.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. It can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS)

LBVS relies on the knowledge of other molecules that bind to the biological target of interest. It uses the principle of similarity, assuming that structurally similar molecules are likely to have similar biological activities. If a set of molecules with known activity against a particular target is available, a computational model or pharmacophore can be developed to screen for other compounds with similar features.

For this compound, an LBVS approach could be initiated using its own structure as a query or template. The process would involve:

Template Selection : Using the 3D structure of this compound as the starting point.

Database Searching : Screening large chemical databases (e.g., ZINC, PubChem) for compounds that share significant structural or physicochemical similarities.

Hit Ranking : Ranking the identified compounds based on a similarity score.

This would yield a list of commercially available or synthetically accessible compounds that have a higher probability of exhibiting similar biological activities, which could then be tested experimentally.

Structure-Based Virtual Screening (SBVS)

SBVS, in contrast, depends on the 3D structure of the target protein. It involves docking a library of potential ligands into the binding site of the target and scoring their interactions. This method is particularly useful when little is known about the active ligands but the target structure has been determined experimentally (e.g., via X-ray crystallography) or modeled.

An SBVS campaign involving this compound could be applied to discover novel inhibitors for a specific therapeutic target. For instance, given the cytotoxic nature of some cholestane derivatives, one might screen for potential inhibitors of an enzyme critical for cancer cell survival, such as Sterol C-24 methyltransferase, which is a target in some pathogenic organisms.

Table 2: Hypothetical Workflow for a Structure-Based Virtual Screening Campaign

| Step | Description | Example Target for this compound |

|---|---|---|

| 1. Target Preparation | Obtain and prepare the 3D structure of the protein of interest. | A specific kinase or anti-apoptotic protein (e.g., Bcl-2 family). |

| 2. Ligand Library Preparation | Compile a large library of diverse small molecules. | A library of natural products, including other steroids and derivatives. |

| 3. Molecular Docking | Dock each ligand from the library into the defined binding site of the target protein. | Use software like AutoDock or Glide to predict binding poses. |

| 4. Scoring and Ranking | Score the poses based on binding affinity and rank the ligands. | Prioritize compounds with the lowest binding energy (most favorable). |

| 5. Post-processing/Filtering | Apply filters based on drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET properties. | Eliminate compounds with poor predicted pharmacokinetic profiles. |

By employing these virtual screening strategies, researchers can efficiently navigate the vast chemical space to identify new lead compounds based on the structural features of this compound or to find novel targets for this compound, accelerating the early stages of drug discovery.

Natural Occurrence and Chemical Ecology

Isolation and Identification from Marine Organisms

The initial discovery and subsequent isolation of cholestane (B1235564) diones have been predominantly from marine sources. These compounds are part of a diverse class of steroids found in various marine flora and fauna.

Characterization of Specific Algal Species as Sources of Cholestane Diones

Specific species of red algae (Rhodophyta) have been identified as key natural sources of 5alpha-Cholestane-3,6-dione and its derivatives. Notably, a derivative, 16β-hydroxy-5α-cholestane-3,6-dione, was isolated from the red alga Jania rubens. researchgate.netnih.govresearchgate.net This discovery was significant as it highlighted algae as a source of oxysterols, a class of oxidized derivatives of cholesterol. researchgate.net Another red alga, Acanthophora spicifera, has also been reported to produce this compound. nio.res.innio.res.in The identification of these compounds in different genera of red algae suggests a potentially widespread, yet specific, distribution within this phylum. An in-silico study also highlighted this compound from the red algal genus Laurencia for its potential bioactivity. mdpi.com

Table 1: Algal Sources of Cholestane Diones

| Algal Species | Compound | Reference |

| Jania rubens | 16β-hydroxy-5α-cholestane-3,6-dione | researchgate.netnih.gov |

| Acanthophora spicifera | This compound | nio.res.innio.res.in |

| Laurencia sp. | This compound | mdpi.com |

Co-occurrence with Other Oxysterols and Steroid Metabolites

In the marine organisms from which this compound and its analogs are isolated, they are typically found alongside a suite of other steroidal compounds. For instance, in the red alga Jania adhaerens, 16β-hydroxy-5α-cholestan-3,6-dione was isolated along with 6β,16β-dihydroxycholest-4-en-3-one, 6β-hydroxycholest-4-en-3-one, and 6β-hydroxycholest-4,22-dien-3-one. This co-occurrence suggests shared biosynthetic pathways or metabolic relationships between these compounds. Marine sponges, such as those from the Geodia and Cinachyra genera, are also known to produce 3,6-diketones which co-occur with the more common 3-ketones. mdpi.com The presence of a variety of oxidized sterols points towards enzymatic processes, such as those catalyzed by cholesterol oxidase, that can lead to the formation of multiple oxysteroids from a cholesterol precursor. ebi.ac.uk

Presence in Terrestrial Organisms and Environmental Samples (non-human, non-clinical)

The presence of cholestane and its derivatives is not limited to the marine realm. Cholestane itself is a recognized biomarker in geological records, often used to trace the presence of ancient animal life due to its origin from the diagenesis of cholesterol. wikipedia.org While cholesterol is predominantly associated with animals, it is also produced in smaller quantities by some plants and red algae. wikipedia.org The detection of cholestane in environmental samples like petroleum deposits is common. wikipedia.org However, specific data on the natural occurrence of this compound in terrestrial organisms or non-clinical environmental samples is not extensively documented in the reviewed literature. The focus of research has been heavily skewed towards its marine origins.

Hypothesized Ecological or Physiological Roles in Producer Organisms

The precise ecological or physiological functions of this compound in the organisms that produce it are not yet fully understood. However, some hypotheses have been put forward based on the context of their discovery. Marine organisms, particularly those in the intertidal zone like Jania rubens, are subjected to significant environmental stresses, including changes in radiation, salinity, and water quality. researchgate.net This has led them to evolve a diverse array of unique secondary metabolites to cope with these fluctuations. researchgate.net

The cytotoxic properties of derivatives like 16β-hydroxy-5α-cholestane-3,6-dione suggest a potential role in chemical defense. researchgate.netnih.gov By possessing compounds toxic to other cells, these algae may deter herbivores or inhibit the growth of competing organisms or pathogens. The production of such bioactive compounds is a common strategy among sessile marine invertebrates and algae to protect themselves in a competitive environment.

Future Research Directions and Methodological Advancements

Development of Novel and Green Synthetic Methodologies

The synthesis of complex steroids like 5alpha-cholestane-3,6-dione is an area of continuous innovation, with a growing emphasis on efficiency, stereocontrol, and environmental sustainability. Future research is progressively moving away from classical, multi-step syntheses towards more elegant and greener solutions.

One promising direction is the utilization of readily available natural products as starting materials. For instance, a short synthesis for 16β-hydroxy-5alpha-cholestane-3,6-dione has been successfully achieved starting from diosgenin, a sapogenin extracted from plants. nih.govresearchgate.net This approach, involving key steps like oxidation with pyridinium (B92312) chlorochromate (PCC) and catalytic hydrogenation, provides a template for accessing the this compound core. nih.gov Future work will likely focus on replacing hazardous reagents like chromium-based oxidants with greener alternatives, such as enzyme-catalyzed oxidations or processes using benign oxidizing agents.

The principles of green chemistry are becoming central to synthetic strategies. This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for other cholestane (B1235564) derivatives. mdpi.commdpi.com Solvent selection is another critical aspect, with a push towards using less hazardous solvents or even solid-phase reactions. For example, the preparation of a deuterated cholestane standard involved reactions on a solid silica (B1680970) gel support, minimizing solvent use. scielo.br The development of catalytic methods that reduce waste and energy consumption represents a significant frontier in steroid synthesis. nih.gov

Future synthetic research will likely focus on the development of chemo- and stereo-selective methods that can introduce the ketone functionalities at C-3 and C-6 with high precision, potentially through novel catalytic systems or biocatalytic routes, thereby minimizing the need for protecting groups and reducing the number of synthetic steps. acs.orgresearchgate.net

Discovery of Undiscovered Enzymatic Pathways and Biotransformations

The biosynthesis and metabolic fate of this compound are not fully elucidated, presenting a rich field for future investigation. Research into enzymatic pathways offers the dual benefit of understanding the compound's biological role and discovering novel biocatalysts for green synthesis.

Studies on related compounds provide clues to potential pathways. For example, cholesterol oxidase, an enzyme found in bacteria like Pseudomonas sp., catalyzes the oxidation of cholesterol to cholest-4-en-3-one. d-nb.info This intermediate can be further converted to compounds like cholest-4-ene-3,6-dione. ebi.ac.uknih.gov It is plausible that similar enzymatic activities in various organisms could lead to the formation of this compound from precursors like 5alpha-cholestan-3-one (B1202042) or 5alpha-cholestan-3-ol. The enzymes responsible would likely be from the hydroxysteroid dehydrogenase (HSD) or monooxygenase families, which are known to be involved in steroid metabolism. ebi.ac.uknih.gov

Microbial biotransformation is a particularly promising area for discovering novel enzymatic pathways. Various microorganisms, including species of Mycobacterium, are capable of performing complex modifications on the cholestane skeleton, such as side-chain cleavage and ring modifications. nih.gov The conversion of 4-cholesten-3-one (B1668897) to 5β-cholestan-3-one (coprostanone) by gut microorganisms has been documented, highlighting the potential of microbial enzymes to alter the steroid nucleus. capes.gov.br Future research could involve screening diverse microbial populations from unique environments for the ability to produce this compound or its immediate precursors.

The biotransformation of cholesterol in mammalian tissues, such as the bovine adrenal cortex, into various oxidized derivatives like cholestane-3β,5α,6β-triol, points to the existence of complex enzymatic machinery for steroid oxidation. nih.govresearchgate.net Identifying and characterizing the specific enzymes (e.g., from the cytochrome P450 superfamily) that catalyze the oxidation at the C-3 and C-6 positions of the 5alpha-cholestane (B130426) core will be a key research objective.

Application of Advanced Analytical Platforms in Steroidomics Research

The study of steroids, or steroidomics, has been revolutionized by advanced analytical techniques that allow for the sensitive and specific detection of dozens or even hundreds of metabolites in complex biological samples. Future research on this compound will heavily rely on the continued advancement and application of these platforms.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern steroid analysis. nih.govresearchgate.net Its high sensitivity and specificity enable the quantification of low-abundance steroids in matrices like plasma, tissues, and cells. sfrbm.orgmdpi.comnih.gov For neutral sterols like this compound, which can be challenging to ionize, derivatization strategies are often employed. Techniques like enzyme-assisted derivatization for sterol analysis (EADSA), which introduces a charged group onto the molecule, can significantly enhance detection sensitivity in electrospray ionization (ESI) mode. sfrbm.orguio.noresearchgate.net Future work will focus on developing new derivatization reagents and optimizing extraction methods, such as solid-phase extraction (SPE), to improve recovery and reduce matrix effects for a wide range of cholestane metabolites. nih.govmdpi.com

The complexity of the steroidome, with its many isomeric compounds, demands high-resolution chromatographic separation. nih.govuio.no Advances in column technology, such as the use of smaller particle sizes and different stationary phase chemistries, will be crucial for resolving closely related cholestane derivatives. synnovis.co.uk While gas chromatography-mass spectrometry (GC-MS) has historically been a powerful tool for steroid profiling, LC-MS/MS is becoming dominant due to its simpler sample preparation and shorter analysis times, making it more suitable for high-throughput steroidomics. semanticscholar.orguni-muenchen.de

Mass spectrometry imaging (MSI) is an emerging platform that allows for the visualization of the spatial distribution of steroids within tissue sections. uio.no This could be applied to map the location of this compound in specific cells or tissues, providing unprecedented insights into its localized metabolism and function.

| Analytical Platform | Application in Cholestane Research | Future Directions |

| LC-MS/MS | Quantitative profiling of oxysterols and related metabolites in biological fluids and tissues. nih.govsfrbm.orgmdpi.com | Development of high-throughput methods for comprehensive steroidome analysis; improved derivatization for neutral sterols. researchgate.netuio.no |

| GC-MS | Detailed structural characterization and analysis of steroid profiles, often used as a complementary technique. semanticscholar.org | Integration with advanced MS analyzers (e.g., triple quadrupole) for enhanced sensitivity and specificity. |

| Mass Spectrometry Imaging (MSI) | Mapping the spatial distribution of cholesterol and other sterols directly in tissue slices. uio.no | Application to visualize the localization of specific cholestane ketones like this compound. |

Integration of Computational and Experimental Approaches for Deeper Understanding

Combining computational modeling with experimental work creates a powerful synergy for understanding the structure, function, and interactions of steroid molecules. This integrated approach is a key future direction for research on this compound.

Molecular docking and dynamics simulations can predict and analyze the binding of cholestane derivatives to enzymes and receptors. mdpi.comresearchgate.net For example, in silico studies have been used to investigate the binding of cholestane-type steroids to enzymes like lipoxygenase and acetylcholinesterase, providing insights into their inhibitory mechanisms. researchgate.netconicet.gov.ar Similar methods can be applied to this compound to identify potential protein targets and predict binding affinities, guiding experimental validation. A study on a related cholestane derivative explored its interaction with human serum albumin, combining spectroscopic methods with molecular docking to elucidate the binding mechanism. mdpi.com

Computational approaches are also invaluable for rational enzyme design. By simulating the interaction between a steroid substrate and an enzyme's active site, researchers can identify key amino acid residues to modify. d-nb.info This has been successfully applied to cholesterol oxidase, where mutations were introduced to enlarge the substrate-binding cavity, thereby improving its catalytic activity towards various cholestane substrates. d-nb.info This strategy could be used to engineer novel enzymes for the specific and efficient synthesis of this compound.

Furthermore, computational chemistry, such as Density Functional Theory (DFT), can be used to calculate the geometric and electronic properties of steroid molecules. researchgate.net These theoretical calculations can help to interpret experimental data from techniques like NMR and X-ray crystallography and to understand the molecule's intrinsic reactivity. The crystal structure of this compound has been determined, providing a valuable experimental basis for future computational modeling and structural analysis. srce.hr

Exploration of New Biological Systems and Organisms for Cholestane Research

The search for novel bioactive compounds and the enzymes that produce them is increasingly turning to previously unexplored biological niches. The study of this compound and related compounds is set to benefit significantly from this exploration.

Marine organisms are a particularly rich source of unique steroids. nih.gov A hydroxylated derivative, 16β-hydroxy-5alpha-cholestane-3,6-dione, was isolated from the red alga Jania rubens. researchgate.netnih.gov Other cholestane derivatives with diverse functionalities have been discovered in marine invertebrates such as gorgonian corals and soft corals. nih.govsemanticscholar.orgnih.gov These findings suggest that marine ecosystems, including algae, sponges, corals, and their associated microorganisms, are promising environments to search for this compound and other novel cholestanes. semanticscholar.org

The role of cholestane as a biomarker is also expanding. Traditionally, cholestane in the rock record is interpreted as a sign of ancient animal life, as cholesterol is a hallmark of animals. wikipedia.org However, the discovery of cholesterol and its derivatives in other organisms, such as red algae (Rhodophyta), complicates this picture and opens new avenues for paleobiological research. wikipedia.org Investigating the distribution of specific oxidized cholestanes like this compound in diverse extant organisms could refine their use as biomarkers and provide deeper insights into the evolution of steroid biosynthesis.

Microbial ecosystems remain a vast and largely untapped resource for steroid research. The ability of bacteria and fungi to metabolize steroids is well-documented, and these organisms may harbor unique enzymatic pathways for the production of cholestane diones. nih.govcapes.gov.br Future research will likely involve culture-independent methods, such as metagenomics, to mine the genomes of unculturable microorganisms from diverse habitats for genes encoding novel steroid-modifying enzymes.

| Biological System | Relevance to Cholestane Research | Examples of Findings |

| Marine Algae | Source of novel oxidized cholestanes. researchgate.net | 16β-hydroxy-5alpha-cholestane-3,6-dione from Jania rubens. nih.gov |

| Marine Invertebrates | Rich source of structurally diverse and bioactive steroids. nih.govsemanticscholar.orgnih.gov | Antifouling cholestane derivatives from the gorgonian Subergorgia suberosa. nih.govsemanticscholar.org |

| Microorganisms | Possess diverse enzymatic capabilities for steroid biotransformation. nih.gov | Transformation of cholesterol derivatives by Mycobacterium species. nih.gov |

| Paleobiology | Cholestanes used as biomarkers to trace the evolution of life. wikipedia.org | Cholestane in ancient rocks used as evidence for early animals. wikipedia.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.